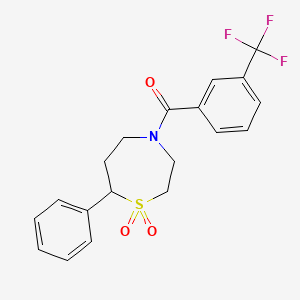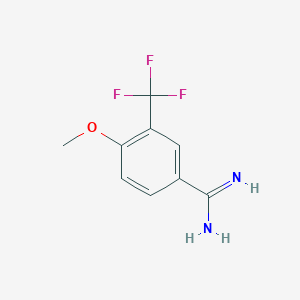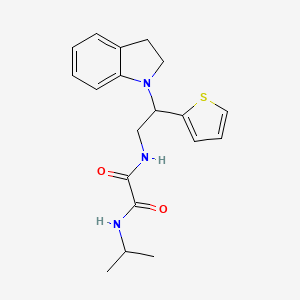
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide, also known as THIP, is a compound that has been extensively studied for its potential in scientific research. THIP is a GABAA receptor agonist that has shown promise in a variety of applications, including as a potential treatment for epilepsy and anxiety disorders. In
Aplicaciones Científicas De Investigación
Antiallergic Agents Development
A study by Menciu et al. (1999) focused on the preparation of a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides in search of novel antiallergic compounds. These efforts led to the discovery of a compound with significant antiallergic potency, highlighting the potential of indole derivatives in the development of new antiallergic medications (Menciu et al., 1999).
Antibacterial Activities
Research by Shin et al. (2019) synthesized novel oxindoles bearing 3-heterocycles, showing potent and specific antibacterial activity against various Staphylococcus species, including methicillin-resistant Staphylococcus aureus. This study suggests the significance of indole and thiophene derivatives in combating bacterial resistance (Shin et al., 2019).
Synthesis and Pharmacological Activities
Attimarad et al. (2017) conducted a study on the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their pharmacological screening. These compounds demonstrated good anti-inflammatory, analgesic, and antioxidant activities, indicating the therapeutic potential of thiophene and indole derivatives in pain and inflammation management (Attimarad et al., 2017).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13(2)21-19(24)18(23)20-12-16(17-8-5-11-25-17)22-10-9-14-6-3-4-7-15(14)22/h3-8,11,13,16H,9-10,12H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUYNSDGIKXSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)
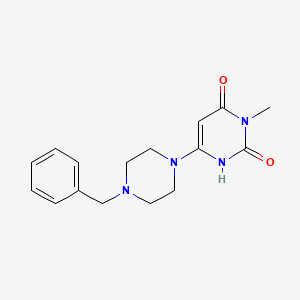
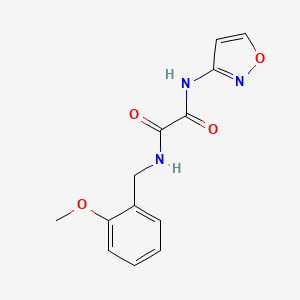
![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)
![4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2534473.png)
![5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2534474.png)
![Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2534475.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2534477.png)
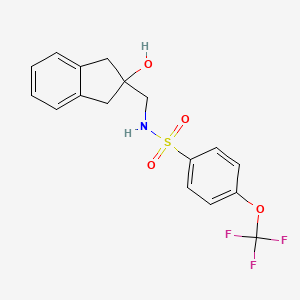
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2534483.png)
